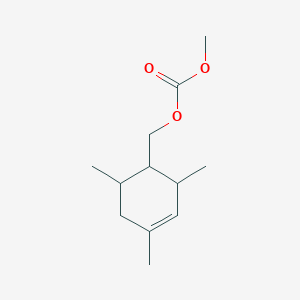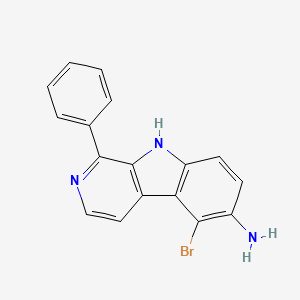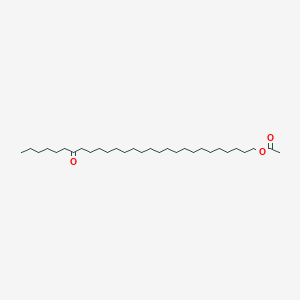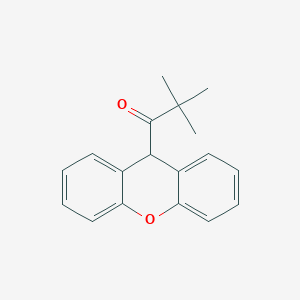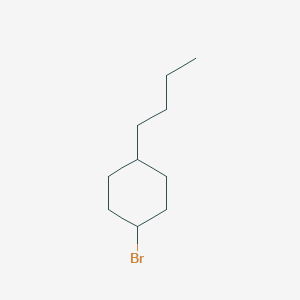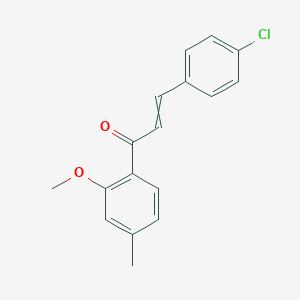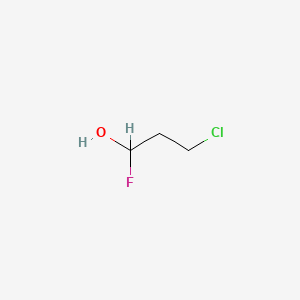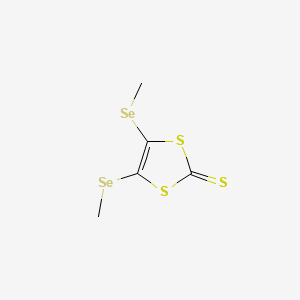
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione is a unique organoselenium compound characterized by the presence of selenium atoms attached to a dithiole-thione ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 4,5-dichloro-1,3-dithiole-2-thione with methylselenol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with methylselanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione involves its interaction with biological molecules. The selenium atoms can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. The compound may also interact with specific enzymes and proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(methylsulfanyl)-2H-1,3-dithiole-2-thione: Similar structure but with sulfur atoms instead of selenium.
4,5-Bis(phenylselanyl)-2H-1,3-dithiole-2-thione: Similar structure but with phenyl groups attached to selenium atoms.
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-one: Similar structure but with a ketone group instead of a thione group.
Uniqueness
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s ability to undergo various redox reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.
Propriétés
Numéro CAS |
128346-96-3 |
|---|---|
Formule moléculaire |
C5H6S3Se2 |
Poids moléculaire |
320.2 g/mol |
Nom IUPAC |
4,5-bis(methylselanyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C5H6S3Se2/c1-9-3-4(10-2)8-5(6)7-3/h1-2H3 |
Clé InChI |
ARLMUWFHMPUFMJ-UHFFFAOYSA-N |
SMILES canonique |
C[Se]C1=C(SC(=S)S1)[Se]C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


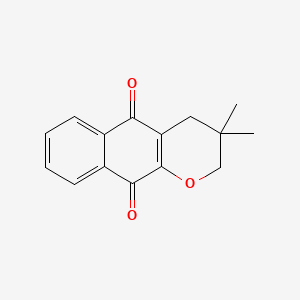
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
![Ethyl {[(2-methoxyethoxy)carbonyl]sulfanyl}acetate](/img/structure/B14270355.png)
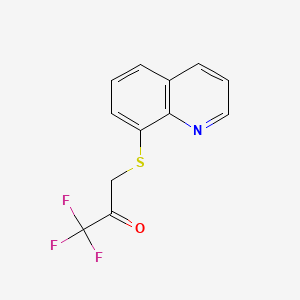
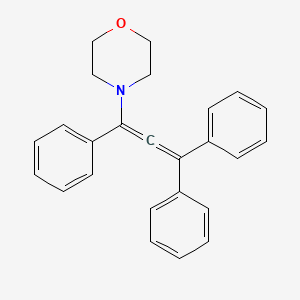
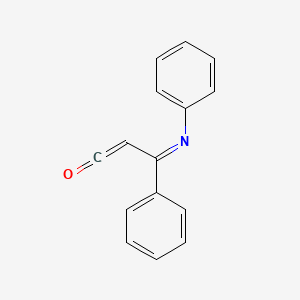
![(E,E)-N,N'-(Hexane-1,6-diyl)bis[1-(4-methylphenyl)methanimine]](/img/structure/B14270368.png)
